Cas no 1197-49-5 (N-Benzylguanidine Hydrochloride)

N-Benzylguanidine Hydrochloride structure
1197-49-5 structure
Product Name:N-Benzylguanidine Hydrochloride
CAS No:1197-49-5
MF:C8H12ClN3
MW:185.653980255127
CID:1212212
PubChem ID:11240874
Update Time:2025-04-24

N-Benzylguanidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Guanidine, (phenylmethyl)-, monohydrochloride
    • Benzylguanidin-hydrochlorid
    • CHEMBL3357344
    • N''-benzylguanidine hydrochloride
    • N-Benzylguanidine hydrochloride, AldrichCPR
    • MFCD00179047
    • CS-0363834
    • 2-benzylguanidine;hydrochloride
    • N-Benzyl Guanidine Hydrochloride
    • W-201913
    • 1-benzylguanidine hydrochloride
    • SGNLZDSZLBOVGT-UHFFFAOYSA-N
    • GUANIDINE, BENZYL- HYDROCHLORIDE
    • N-Benzylguanidinehydrochloride
    • 1197-49-5
    • BS-40022
    • N-Benzylguanidine hydrochloride
    • Benzylguanidine hydrochloride
    • N-Benzylguanidine Hydrochloride
    • MDL: MFCD00179047
    • Inchi: 1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H
    • InChI Key: SGNLZDSZLBOVGT-UHFFFAOYSA-N
    • SMILES: Cl.N(=C(/N)\N)/CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 185.07216
  • Monoisotopic Mass: 185.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 61.9

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Additional information on N-Benzylguanidine Hydrochloride

Introduction to Guanidine, (phenylmethyl)-, Monohydrochloride (CAS No. 1197-49-5)

Guanidine, (phenylmethyl)-, monohydrochloride, commonly referred to by its CAS number 1197-49-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, also known as N-methylguanidine monohydrochloride, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The unique structural properties of Guanidine, (phenylmethyl)-, monohydrochloride make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The chemical structure of this compound consists of a guanidine moiety attached to a phenylmethyl group, with a monohydrochloride salt form enhancing its solubility and reactivity. This structural configuration imparts distinct chemical and biological properties, making it a compound of interest in both academic research and industrial applications. The guanidine group is well-known for its basic nature and ability to form coordination complexes with metal ions, which is a critical feature in drug design and catalytic processes.

In recent years, Guanidine, (phenylmethyl)-, monohydrochloride has been extensively studied for its potential in the development of novel therapeutic agents. One of the most notable areas of research involves its application in the synthesis of antiviral and anticancer drugs. The compound's ability to interact with biological targets such as enzymes and receptors has opened new avenues for drug discovery. For instance, studies have shown that derivatives of guanidine can inhibit viral proteases, making them promising candidates for antiviral treatments.

Moreover, the phenylmethyl group in Guanidine, (phenylmethyl)-, monohydrochloride contributes to its binding affinity with various biological targets. This property has been exploited in the design of small-molecule inhibitors targeting diseases such as cancer and neurodegenerative disorders. Researchers have reported the synthesis of novel guanidine-based compounds that exhibit potent inhibitory effects on kinases and other enzymes involved in tumor progression. These findings highlight the compound's significance in oncology research.

The pharmaceutical industry has also explored the use of Guanidine, (phenylmethyl)-, monohydrochloride as a precursor in the production of antibiotics and antifungal agents. Its structural framework allows for modifications that enhance antimicrobial activity while minimizing toxicity. Recent advancements in medicinal chemistry have led to the development of guanidine derivatives with improved pharmacokinetic profiles, making them more suitable for clinical use.

Beyond its pharmaceutical applications, Guanidine, (phenylmethyl)-, monohydrochloride finds utility in other scientific domains. In analytical chemistry, it serves as a reagent for detecting metal ions due to its chelating properties. Additionally, it is employed in biochemical assays as a cofactor or modulator of enzyme activity. These diverse applications underscore the compound's versatility and importance in scientific research.

The synthesis of Guanidine, (phenylmethyl)-, monohydrochloride involves well-established chemical methodologies that ensure high purity and yield. Modern synthetic techniques have further refined these processes, enabling the production of large quantities for industrial purposes. The compound's stability under various conditions makes it an ideal candidate for both laboratory-scale experiments and large-scale manufacturing.

In conclusion, Guanidine, (phenylmethyl)-, monohydrochloride (CAS No. 1197-49-5) is a multifaceted compound with significant implications in pharmaceuticals and biochemical research. Its unique structural features and functional properties have positioned it as a key intermediate in drug development. As research continues to uncover new applications for this compound, its importance in advancing medical science is likely to grow further.

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